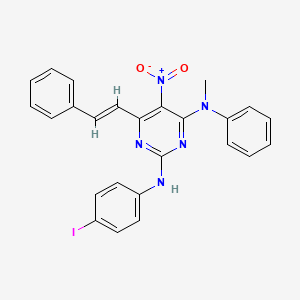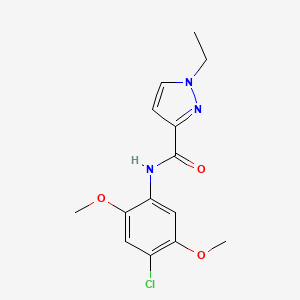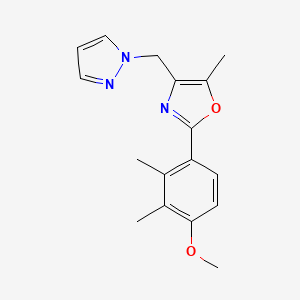![molecular formula C15H14N2O4 B5374031 2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol, commonly known as NBQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in many important physiological processes in the brain. NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity.
作用機序
NBQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby reducing the excitatory effects of the neurotransmitter. This leads to a reduction in the activity of the affected neurons, which can have a range of effects on the nervous system.
Biochemical and physiological effects:
NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity. It has also been found to reduce the severity of ischemic injury in the brain, as well as to have potential applications in the treatment of addiction. However, NBQX can also have negative effects on the nervous system, including impairing learning and memory.
実験室実験の利点と制限
NBQX is a useful tool for studying the role of glutamate receptors in the nervous system. It is relatively easy to synthesize and is widely available from commercial sources. However, NBQX can have off-target effects on other ion channels and receptors, which can complicate data interpretation. Additionally, NBQX can have negative effects on learning and memory, which can limit its usefulness in certain types of experiments.
将来の方向性
There are many possible future directions for research on NBQX and glutamate receptors. One area of interest is the development of more selective antagonists that target specific subtypes of glutamate receptors. Another area of interest is the development of drugs that can modulate the activity of glutamate receptors in a more nuanced way, such as by selectively targeting specific signaling pathways. Additionally, there is ongoing research into the role of glutamate receptors in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, which may lead to the development of novel treatments for these conditions.
合成法
NBQX can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with benzylamine in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate can then be reacted with 1,4-benzenediol to produce the final product.
科学的研究の応用
NBQX has been widely used in scientific research to study the role of glutamate receptors in the nervous system. It has been found to have a range of effects on neuronal activity, including reducing excitotoxicity, protecting against ischemic damage, and reducing the severity of seizures. NBQX has also been used to study the mechanisms underlying learning and memory, as well as the development of addiction.
特性
IUPAC Name |
2-[(E)-2-(benzylamino)-1-nitroethenyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-12-6-7-15(19)13(8-12)14(17(20)21)10-16-9-11-4-2-1-3-5-11/h1-8,10,16,18-19H,9H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRMRWMLLJDIC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(\C2=C(C=CC(=C2)O)O)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)
![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)